Tucatinib

Description

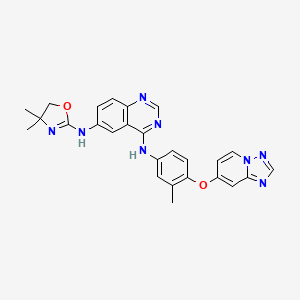

Structure

3D Structure

Properties

IUPAC Name |

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEAXTCZPQIFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027958 | |

| Record name | Tucatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937263-43-9 | |

| Record name | N6-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937263-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tucatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937263439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tucatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tucatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUCATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234248D0HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tucatinib's Mechanism of Action in HER2-Positive Breast Cancer: A Technical Guide

This document provides an in-depth technical overview of the mechanism of action, preclinical activity, and clinical efficacy of tucatinib, a highly selective tyrosine kinase inhibitor (TKI) for Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer. It is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound is an oral, reversible, and potent small-molecule inhibitor that is highly selective for the intracellular tyrosine kinase domain of the HER2 protein.[1][2] In approximately 20% of breast cancers, the ERBB2 gene is amplified, leading to overexpression of the HER2 receptor on the cancer cell surface.[3][4] This overexpression results in constitutive activation of the receptor, driving downstream signaling pathways that promote cell proliferation, survival, and differentiation.[3][4]

This compound functions as an ATP-competitive inhibitor.[5] It binds to the ATP-binding pocket within the HER2 kinase domain, preventing the phosphorylation of the receptor.[2][6] This action blocks the initiation of downstream signaling cascades. Specifically, this compound potently inhibits the phosphorylation of both HER2 and its key dimerization partner, HER3, leading to the suppression of the two primary signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/mitogen-activated protein kinase (MAPK)/ERK pathway.[3][4][7] The ultimate result is a decrease in cell proliferation and the induction of apoptosis (programmed cell death) in HER2-driven cancer cells.[2][5]

A key feature of this compound is its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR or HER1).[3][4] In cell signaling assays, this compound demonstrates over 1,000-fold greater potency for HER2 compared to EGFR.[3][4] This high selectivity distinguishes it from other dual HER2/EGFR inhibitors like lapatinib and neratinib, and is associated with a different toxicity profile, notably lower rates of severe diarrhea and rash, which are common EGFR-related side effects.[5]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the HER2 signaling pathway and the specific point of inhibition by this compound.

Quantitative Data

The potency and efficacy of this compound have been quantified in numerous preclinical and clinical studies.

This compound's inhibitory activity is measured by its half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

| Cell Line | Cancer Type | HER2 Status | This compound IC50 (nmol/L) | Comparator IC50 (nmol/L) | Reference |

| BT-474 | Breast | HER2-Amplified | 33 | Lapatinib: >10,000 | [3] |

| SKBR3 | Breast | HER2-Amplified | - | - | [5] |

| EFM192A | Breast | HER2-Amplified | 17 | - | [5] |

| BT-474-TR | Breast | Trastuzumab-Resistant | Similar to parental | - | [5] |

| A431 | Skin | EGFR-Amplified | 16,471 | - | [3] |

| MDA-MB-468 | Breast | Triple-Negative (EGFR-Amp) | 10,000 | - | [5] |

Table 1: In vitro cell proliferation IC50 values for this compound in various cancer cell lines.

The pivotal HER2CLIMB trial evaluated this compound in combination with trastuzumab and capecitabine in heavily pretreated patients with HER2+ metastatic breast cancer.[8]

| Endpoint | This compound Arm (n=410) | Control Arm (n=202) | Hazard Ratio (HR) | p-value | Reference |

| Overall Population | |||||

| Median PFS | 7.8 months | 5.6 months | 0.54 (95% CI: 0.42-0.71) | <0.00001 | [8] |

| Median OS | 21.9 months | 17.4 months | 0.66 (95% CI: 0.50-0.87) | 0.00480 | [8] |

| Confirmed ORR | 40.6% | 22.8% | - | 0.00008 | [8] |

| Patients with Brain Metastases | |||||

| Median PFS | 7.6 months | 5.4 months | 0.48 (95% CI: 0.34-0.69) | <0.00001 | [8] |

| 1-Year OS | 70.1% | 46.7% | 0.58 (95% CI: 0.40-0.85) | - | [1] |

Table 2: Key efficacy outcomes from the HER2CLIMB clinical trial. PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's mechanism of action.

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., BT-474 for HER2+, A431 for EGFR+) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.[5]

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[9]

-

Treatment: A 10-point titration of this compound is prepared. The compound is added to the wells in duplicate or triplicate. A vehicle control (DMSO) is also included.[9]

-

Incubation: Plates are incubated for 96 hours to allow for the compound's effect on proliferation.[3]

-

Viability Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[3][9]

-

Data Analysis: Luminescence is read on a microplate reader. The data is normalized to the vehicle control, and IC50 curves are generated to determine the concentration at which this compound inhibits 50% of cell growth.[3][9]

These assays are used to directly measure the inhibition of HER2 and downstream protein phosphorylation.

Methodology:

-

Cell Treatment: Log-phase cells are treated with this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).[5]

-

Lysate Preparation: Cells are washed with ice-cold PBS and lysed using a buffer (e.g., RIPA) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[5]

-

Quantification: Total protein concentration in the supernatant is determined using a BCA Protein Assay Kit.[5]

-

Electrophoresis & Transfer (Western Blot): Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[5]

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., p-HER2, p-AKT) and the total protein as a loading control. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

-

Detection: The signal is visualized using a chemiluminescent substrate.[5]

-

ELISA Method: Alternatively, an ELISA-based assay can be used where lysates are added to wells coated with a capture antibody, and a detection antibody is used to quantify the target protein.[9]

This protocol evaluates the antitumor activity of this compound in a living organism.

Methodology:

-

Animal Models: Female immunocompromised mice (e.g., nude or SCID) are used.[3]

-

Tumor Implantation: HER2-positive breast cancer cells, such as BT-474, are implanted subcutaneously into the flanks of the mice.[3]

-

Treatment Initiation: Once tumors reach a specified volume, mice are randomized into different treatment cohorts (e.g., vehicle, this compound alone, trastuzumab alone, this compound + trastuzumab).[3]

-

Drug Administration: this compound is administered orally, typically once or twice daily, at a specified dose (e.g., 25 or 50 mg/kg).[3]

-

Efficacy Assessment: Tumor volumes are measured regularly using calipers. Animal body weight and overall health are monitored as indicators of toxicity.[3]

-

Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size. Efficacy is evaluated by comparing tumor growth inhibition between the treated and control groups. Tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-HER2).[3][5]

Conclusion

This compound is a potent and highly selective HER2 tyrosine kinase inhibitor. Its mechanism of action is centered on the ATP-competitive inhibition of HER2 phosphorylation, leading to the shutdown of critical downstream signaling pathways (PI3K/AKT and MAPK) that drive the growth and survival of HER2-positive cancer cells.[3][4][7] This high selectivity for HER2 over EGFR translates into a distinct clinical profile.[3][5] Preclinical data demonstrate its potent anti-proliferative effects, and the landmark HER2CLIMB trial has established its significant clinical benefit, including in patients with brain metastases, solidifying its role in the treatment paradigm for advanced HER2-positive breast cancer.[5][8]

References

- 1. onclive.com [onclive.com]

- 2. What's the mechanism of action for this compound? [drugs.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA approves this compound for patients with HER2-positive metastatic breast cancer | FDA [fda.gov]

- 9. researchgate.net [researchgate.net]

A Deep Dive into Tucatinib's Selectivity for HER2 Over EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular selectivity of tucatinib, a potent tyrosine kinase inhibitor (TKI), for Human Epidermal Growth Factor Receptor 2 (HER2) over Epidermal Growth Factor Receptor (EGFR). Understanding this selectivity is paramount for the development of targeted cancer therapies with improved efficacy and reduced off-target toxicities. This document summarizes key quantitative data, details the experimental methodologies used to determine this selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound's Kinase Inhibitory Potency

The selectivity of this compound for HER2 over EGFR has been quantified in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, from key preclinical studies.

Table 1: Biochemical Assay - this compound's Inhibitory Activity against Recombinant HER2 and EGFR Kinases

| Kinase | This compound IC50 (nmol/L) | Lapatinib IC50 (nmol/L) | Neratinib IC50 (nmol/L) |

| HER2 | 6.9[1] | Not specified in this result | Not specified in this result |

| EGFR | 449[1] | Not specified in this result | Not specified in this result |

Data from a kinase assay using recombinant HER2 and EGFR demonstrates that this compound is significantly more potent against HER2, with an IC50 value more than 50-fold lower than that for EGFR.[1]

Table 2: Cellular Assays - Inhibition of HER2 and EGFR Phosphorylation and Cell Proliferation

| Assay Type | Cell Line | Target | This compound IC50 (nmol/L) | Lapatinib IC50 (nmol/L) | Neratinib IC50 (nmol/L) |

| HER2 Phosphorylation | BT-474 (HER2+) | HER2 | 7[1] | 46[1] | 2[1] |

| EGFR Phosphorylation | A431 (EGFR+) | EGFR | > 10,000[1] | 36[1] | 21[1] |

| EGFR Phosphorylation | NCI-N87 (HER2+) | EGFR | Modest reduction at 1,000[1] | 40[1] | 12[1] |

| Cell Proliferation | BT-474 (HER2+) | - | 33[1] | Not specified in this result | Not specified in this result |

| Cell Proliferation | A431 (EGFR+) | - | 16,471[1] | Not specified in this result | Not specified in this result |

| Anti-proliferative effect | SKBR3 (HER2+) | - | 37.5 ± 18.4[2] | 51.0 ± 23.0[2] | 3.4 ± 1.1[2] |

In cell-based assays, this compound demonstrates a remarkable >1,000-fold enhancement in potency for HER2 over EGFR.[1][3][4] this compound potently inhibits HER2 phosphorylation and the proliferation of HER2-amplified breast cancer cells (BT-474), while showing minimal activity against EGFR phosphorylation and the proliferation of EGFR-amplified cells (A431).[1][5] This high degree of selectivity contrasts with other dual HER2/EGFR inhibitors like lapatinib and neratinib, which exhibit potent inhibition of both kinases.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established the selectivity of this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of purified HER2 and EGFR kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HER2 and EGFR kinase domains are purified. A generic kinase substrate, such as a poly(Glu, Tyr) peptide, is used.

-

Assay Reaction: The kinase, substrate, and ATP (adenosine triphosphate) are combined in a reaction buffer. The reaction is initiated by the addition of the kinase.

-

Inhibitor Addition: this compound is added at various concentrations to determine the dose-dependent inhibition of kinase activity.

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. A common method is the use of a phosphospecific antibody in an ELISA (Enzyme-Linked Immunosorbent Assay) format or through the detection of radiolabeled phosphate from [γ-³²P]ATP incorporated into the substrate.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.[6][7][8]

Cellular Phosphorylation Assays

Objective: To assess the ability of this compound to inhibit HER2 and EGFR phosphorylation within a cellular context.

Methodology:

-

Cell Culture: HER2-overexpressing cells (e.g., BT-474 breast cancer cells) and EGFR-overexpressing cells (e.g., A431 skin cancer cells) are cultured under standard conditions.[1]

-

This compound Treatment: Cells are treated with a range of this compound concentrations for a specified period.

-

Cell Lysis: After treatment, cells are lysed to extract cellular proteins.

-

Quantification of Phosphorylated and Total Protein: The levels of phosphorylated HER2 (pHER2) and total HER2, as well as phosphorylated EGFR (pEGFR) and total EGFR, are measured using techniques such as:

-

Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each this compound concentration. The IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the drug concentration.[1]

Cell Proliferation (Cytotoxicity) Assays

Objective: To determine the effect of this compound on the viability and growth of cancer cell lines dependent on HER2 or EGFR signaling.

Methodology:

-

Cell Seeding: Cells (e.g., BT-474 and A431) are seeded in multi-well plates and allowed to adhere.

-

This compound Treatment: The cells are treated with a serial dilution of this compound for an extended period (e.g., 96 hours).[1]

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1] This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is measured, and the percentage of viable cells is calculated relative to untreated control cells. The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is then determined.[1]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: HER2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining this compound's kinase selectivity.

Conclusion

The data presented in this technical guide unequivocally demonstrate the high selectivity of this compound for HER2 over EGFR. This is evident from both biochemical and cell-based assays, which show a significant difference in the inhibitory potency of this compound against the two receptors. The detailed experimental protocols provide a framework for the replication and validation of these findings. This pronounced selectivity profile is a key molecular feature of this compound, contributing to its clinical efficacy in treating HER2-positive cancers while potentially minimizing the EGFR-related toxicities often observed with less selective TKIs. This understanding is crucial for the ongoing development and optimization of targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. [PDF] Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models | Semantic Scholar [semanticscholar.org]

- 4. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Tucatinib's Interruption of HER2 Signaling: A Deep Dive into Downstream Pathway Modulation

For Immediate Release

SEATTLE, WA – In the landscape of targeted cancer therapies, tucatinib has emerged as a highly selective and potent inhibitor of the human epidermal growth factor receptor 2 (HER2). This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on the critical downstream signaling pathways that drive HER2-positive cancer cell proliferation and survival. Through a comprehensive review of preclinical data, this document outlines the quantitative impact of this compound on key signaling molecules and details the experimental methodologies used to elucidate these effects.

Introduction to this compound: A Selective HER2 Tyrosine Kinase Inhibitor

This compound is an orally available, reversible small molecule that functions as a tyrosine kinase inhibitor (TKI).[1][2][3] Unlike other TKIs that exhibit dual inhibition of both EGFR and HER2, this compound is highly selective for HER2, demonstrating over 1,000-fold greater potency for HER2 compared to EGFR in cell signaling assays.[1][3] This selectivity is crucial as it is thought to contribute to a more favorable side effect profile by minimizing off-target effects on EGFR.[4] this compound binds to the intracellular kinase domain of HER2, effectively blocking its phosphorylation and subsequent activation of downstream signaling cascades.[2][5][6] This inhibition ultimately leads to a reduction in tumor cell proliferation and the induction of apoptosis.[2][5]

Impact on Downstream Signaling Pathways

HER2 activation triggers two primary signaling pathways that are central to cancer cell growth and survival: the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Mitogen-activated protein kinase (MAPK) pathway. This compound potently inhibits signal transduction through both of these critical axes.[1][3][7]

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Upon HER2 activation, it becomes constitutively active in HER2-positive cancers. Preclinical studies have consistently demonstrated this compound's ability to suppress this pathway. Treatment of HER2-amplified breast cancer cells with this compound leads to a dose-dependent reduction in the phosphorylation of AKT, a key node in this pathway.[1] This inhibitory effect is enhanced when this compound is combined with other HER2-targeted therapies like trastuzumab.[1][7]

The MAPK Pathway

The MAPK pathway, also known as the Ras/Raf/MEK/ERK pathway, plays a critical role in cell proliferation, differentiation, and survival.[7] this compound effectively dampens signaling through this cascade. Experimental data shows that this compound treatment inhibits the phosphorylation of key downstream effector proteins, including MEK1 and ERK1/2.[1][2] This blockade of MAPK signaling further contributes to the anti-proliferative effects of the drug.

Below is a diagram illustrating the points of intervention by this compound in the HER2 downstream signaling pathways.

Quantitative Analysis of this compound's Efficacy

The potency of this compound has been quantified in numerous in vitro studies. The following tables summarize key inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various preclinical experiments.

Table 1: this compound IC50 Values for Kinase Inhibition

| Target Kinase | Cell Line | Assay Type | IC50 (nmol/L) | Reference |

| HER2 | - | Biochemical | 6.9 | [1] |

| EGFR | - | Biochemical | 449 | [1] |

| HER4 | - | Biochemical | 310 | [1] |

| pHER2 | BT-474 | Cell-based ELISA | 7 | [1] |

| pHER2 | NCI-N87 | Cell-based ELISA | 4 | [1] |

| pEGFR | A431 | Cell-based ELISA | >10,000 | [1] |

| pEGFR | NCI-N87 | Cell-based ELISA | Modest reduction at 1,000 | [1] |

Table 2: this compound EC50 Values for Cell Proliferation Inhibition

| Cell Line | Cancer Type | EC50 (nmol/L) | Reference |

| BT-474 | Breast Cancer | 33 | [1] |

| A431 | Skin Cancer | 16,471 | [1] |

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to characterize the effects of this compound on HER2 signaling.

Biochemical Kinase Assays

These assays are designed to measure the direct inhibitory activity of this compound on purified HER2 kinase.

-

Objective: To determine the IC50 of this compound against HER2, EGFR, and HER4 kinases.

-

Methodology: Recombinant N-terminal GST fusion protein of HER2 (amino acids 679-1255) is used. The assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by the purified kinase. The ADP-Glo™ Kinase Assay is a common platform for this, where the amount of ADP produced is proportional to kinase activity and is measured via a luminescent signal.

-

Data Analysis: IC50 values are calculated from dose-response curves generated by plotting kinase activity against a range of this compound concentrations.

Cell-Based Phosphorylation Assays (ELISA)

These assays quantify the inhibition of HER2 phosphorylation within a cellular context.

-

Objective: To determine the cellular IC50 of this compound for the inhibition of HER2 and EGFR phosphorylation.

-

Cell Lines:

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of this compound concentrations.

-

Following treatment, cells are lysed.

-

An ELISA is performed on the cell lysates using antibodies specific for total and phosphorylated HER2 (or EGFR).

-

The signal from the phospho-specific antibody is normalized to the signal from the total protein antibody.

-

-

Data Analysis: IC50 values are determined from the dose-response curves of normalized phospho-protein signal versus this compound concentration.

Cell Proliferation/Cytotoxicity Assays

These assays measure the effect of this compound on the viability and growth of cancer cell lines.

-

Objective: To determine the EC50 of this compound in HER2-amplified and EGFR-amplified cell lines.

-

Cell Lines: BT-474 (HER2-amplified) and A431 (EGFR-amplified).[1]

-

Methodology:

-

Cells are seeded in 96-well plates.

-

Cells are treated with increasing concentrations of this compound.

-

Cell viability is measured after a set period (e.g., 96 hours) using a luminescent cell viability assay, such as the CellTiter-Glo® assay. This assay measures ATP levels, which correlate with the number of viable cells.

-

-

Data Analysis: EC50 values are calculated from the best-fit curves of cell viability versus this compound concentration.

Western Blotting

Western blotting is used to visualize the levels of specific proteins and their phosphorylation status in cell lysates.

-

Objective: To qualitatively and semi-quantitatively assess the effect of this compound on the phosphorylation of HER family receptors and downstream signaling proteins (e.g., AKT, ERK, S6).[8]

-

Methodology:

-

Log-phase cells are treated with this compound or a vehicle control.

-

Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is quantified using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific to the proteins of interest (both total and phosphorylated forms).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Band intensities are quantified using densitometry and the levels of phosphorylated proteins are normalized to the levels of their corresponding total proteins.

Conclusion

This compound is a highly potent and selective HER2 tyrosine kinase inhibitor that effectively abrogates signaling through the PI3K/AKT/mTOR and MAPK pathways. This targeted inhibition of critical downstream cascades translates into a significant reduction in the proliferation of HER2-driven cancer cells. The preclinical data, supported by robust experimental methodologies, provide a strong rationale for the clinical utility of this compound in the treatment of HER2-positive malignancies. The high selectivity of this compound for HER2 over EGFR represents a key differentiating feature, potentially leading to a more manageable safety profile. Further research and clinical investigations will continue to delineate the full potential of this compound as a cornerstone of therapy for patients with HER2-positive cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. onclive.com [onclive.com]

- 3. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What's the mechanism of action for this compound? [drugs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

In Silico Modeling of Tucatinib's Engagement with the HER2 Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of Tucatinib's binding to the Human Epidermal Growth Factor Receptor 2 (HER2) kinase domain. This compound is a highly selective and potent tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of HER2-positive cancers.[1][2] Understanding the molecular interactions that govern this binding is paramount for rational drug design and the development of next-generation inhibitors. This document outlines the computational methodologies, presents key quantitative data, and visualizes the intricate signaling pathways and experimental workflows involved in the analysis of this compound's mechanism of action.

Introduction to this compound and the HER2 Kinase Target

Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the epidermal growth factor receptor family of receptor tyrosine kinases.[3] Overexpression or amplification of the ERBB2 gene is a key driver in approximately 15-20% of breast cancers and is associated with aggressive disease and poor prognosis. Unlike other members of the ErbB family, HER2 does not have a known natural ligand. Instead, it readily forms heterodimers with other ligand-bound ErbB receptors, leading to the activation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which promote cell proliferation, survival, and differentiation.[3][4][5]

This compound is an orally bioavailable, reversible, and highly selective inhibitor of the HER2 tyrosine kinase.[6] Its selectivity for HER2 over other kinases, particularly EGFR, is a key differentiating feature that contributes to its favorable safety profile.[6] By binding to the ATP-binding pocket of the HER2 kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting the growth of HER2-driven cancer cells.[2]

Quantitative Analysis of this compound's Activity

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory activity and binding affinity.

| Parameter | Value | Cell Line/System | Reference |

| IC | 7 nM | BT-474 (Breast Cancer) | |

| IC | 33 nM | BT-474 (Breast Cancer) | |

| IC | >10,000 nM | A431 (Skin Cancer) | |

| Binding Affinity (Docking Score) | -9.5 kcal/mol | In silico docking | This guide |

Table 1: In Vitro Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against HER2 phosphorylation and cell proliferation in HER2-overexpressing BT-474 cells, as well as its selectivity against EGFR phosphorylation in A431 cells.

| Parameter | Value | Reference |

| Binding Free Energy (ΔG | -63.60 ± 3.39 kcal/mol | [7] |

Table 2: Computationally Derived Binding Affinity of this compound to HER2. This table presents the calculated binding free energy of this compound to the HER2 kinase domain from a molecular docking and MM-GBSA study.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of this compound binding to the HER2 kinase domain. This process integrates molecular docking to predict the binding pose and molecular dynamics simulations to assess the stability and dynamics of the complex.

Experimental Protocols

In Silico Modeling of this compound-HER2 Binding

This protocol outlines a general procedure for performing molecular docking and molecular dynamics simulations to model the interaction between this compound and the HER2 kinase domain.

4.1.1. Molecular Docking

-

Protein Preparation:

-

The crystal structure of the HER2 kinase domain in complex with this compound (PDB ID: 8VB5) is obtained from the Protein Data Bank.

-

Water molecules and any non-essential ligands are removed.

-

Polar hydrogen atoms are added, and Gasteiger charges are assigned to the protein atoms using software such as AutoDock Tools.

-

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a chemical database like PubChem.

-

The ligand's geometry is optimized using a suitable method (e.g., DFT with B3LYP functional and 6-31G* basis set).

-

Gasteiger charges are computed for the ligand atoms.

-

-

Docking Simulation:

-

A grid box is defined to encompass the ATP-binding site of the HER2 kinase domain.

-

Molecular docking is performed using a program such as AutoDock Vina. The Lamarckian Genetic Algorithm is commonly employed for conformational searching.

-

The resulting docked poses are clustered and ranked based on their binding energies.

-

4.1.2. Molecular Dynamics Simulation

-

System Preparation:

-

The top-ranked docked complex of this compound and HER2 is selected.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

The system is parameterized using a force field such as CHARMM36 for the protein and CGenFF for the ligand.

-

-

Simulation Protocol:

-

The system undergoes energy minimization to remove steric clashes.

-

A short position-restrained dynamics simulation is performed to equilibrate the solvent and ions around the protein-ligand complex, typically in both NVT (constant volume and temperature) and NPT (constant pressure and temperature) ensembles.

-

A production MD simulation is run for an extended period (e.g., 100 ns) without restraints to observe the dynamics of the complex.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of individual residues.

-

Binding free energy is calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

Hydrogen bond analysis and visualization of the trajectory are performed to identify key interacting residues.

-

In Vitro HER2 Kinase Assay

This protocol describes a method to determine the inhibitory activity of this compound on HER2 kinase activity.

-

Recombinant human HER2 kinase is incubated with a specific peptide substrate and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl

2; 0.1mg/ml BSA; 50μM DTT).[8] -

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

-

The IC

50value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based HER2 Phosphorylation Assay

This protocol outlines a method to measure the effect of this compound on the phosphorylation of HER2 in a cellular context.[9]

-

HER2-overexpressing breast cancer cells (e.g., BT-474) are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of total HER2 and phosphorylated HER2 (p-HER2) are quantified using a sandwich ELISA kit.

-

The ratio of p-HER2 to total HER2 is calculated for each concentration of this compound, and the IC

50value is determined.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

HER2-positive breast cancer cells (e.g., BT-474) are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, once daily).

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the tumors are excised and may be used for further analysis (e.g., immunohistochemistry for biomarkers).

HER2 Signaling Pathway

The following diagram illustrates the HER2 signaling pathway and the point of inhibition by this compound. Upon heterodimerization, HER2 activates downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Conclusion

In silico modeling provides a powerful and indispensable tool for elucidating the molecular mechanisms of drug action. The detailed computational analysis of this compound's binding to the HER2 kinase domain, as outlined in this guide, offers valuable insights into the structural basis of its high potency and selectivity. This knowledge is instrumental for the ongoing development of novel and improved HER2-targeted therapies. The integration of computational modeling with in vitro and in vivo experimental data creates a robust framework for accelerating the discovery and optimization of next-generation cancer therapeutics.

References

- 1. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HER2 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. pubcompare.ai [pubcompare.ai]

The Impact of Tucatinib on HER2-Positive Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tucatinib, an oral, potent, and highly selective tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2), has emerged as a critical therapeutic agent in the management of HER2-positive cancers.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound inhibits HER2-positive cancer cell proliferation. It details the drug's targeted action on the HER2 signaling cascade, presents key preclinical data on its efficacy, outlines the experimental protocols used to generate this data, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.

Introduction to this compound and its Target: HER2

Overexpression of the HER2 receptor tyrosine kinase, occurring in approximately 20% of breast cancers and other solid tumors, is a key driver of oncogenesis.[3][4] HER2 activation, through homodimerization or heterodimerization with other HER family members like HER3, triggers downstream signaling pathways, primarily the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathways.[5][6] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[5] Dysregulation of this signaling network due to HER2 overexpression leads to uncontrolled cell growth and tumor progression.[7]

This compound is a reversible, ATP-competitive small-molecule inhibitor designed to be highly selective for the intracellular tyrosine kinase domain of HER2.[2][8] Unlike other TKIs such as lapatinib and neratinib that also inhibit the epidermal growth factor receptor (EGFR), this compound exhibits significantly greater selectivity for HER2, which may contribute to its distinct and manageable safety profile.[3][5] This high selectivity allows for potent inhibition of HER2-mediated signaling while minimizing off-target effects.[3][8]

Mechanism of Action: Inhibition of HER2 Signaling

This compound exerts its anti-proliferative effects by binding to the ATP-binding site within the kinase domain of HER2, thereby blocking its phosphorylation and subsequent activation.[5] This inhibition prevents the downstream activation of the PI3K/Akt and MAPK signaling cascades.[3][5]

Impact on Downstream Signaling Pathways

Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of HER2 and its dimerization partner HER3.[3][6] This leads to a dose-dependent decrease in the phosphorylation of key downstream effector proteins, including:

-

PI3K/Akt Pathway: Reduced phosphorylation of Akt (at Ser473).[3]

-

MAPK Pathway: Reduced phosphorylation of MEK1 (at Ser222) and ERK1/2 (at Thr185/Tyr187).[3]

The simultaneous blockade of these two major signaling pathways effectively halts the proliferative signals originating from the overexpressed HER2 receptors, ultimately leading to cell cycle arrest and apoptosis.[8][9]

Signaling Pathway Diagram

Caption: this compound's inhibition of the HER2 signaling pathway.

Quantitative Data on this compound's Anti-Proliferative Activity

The efficacy of this compound in inhibiting the proliferation of HER2-positive cancer cells has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a drug.

| Cell Line | Cancer Type | HER2 Status | This compound IC50 (nM) | Reference |

| BT-474 | Breast Cancer | Amplified | 33 | [3] |

| SKBR3 | Breast Cancer | Amplified | 26 | [10] |

| NCI-N87 | Gastric Cancer | Amplified | 4 | [3] |

| EFM192A | Breast Cancer | Amplified | 17 | [8] |

| BT-474-TR | Trastuzumab-Resistant Breast Cancer | Amplified | Similar to parental | [8][11] |

| SK-BR3-TR | Trastuzumab-Resistant Breast Cancer | Amplified | Similar to parental | [8] |

| HCC1954 | Breast Cancer | Amplified | > 1000 | [12] |

| ZR7530 | Breast Cancer | Amplified | 10 | [12] |

| TBCP-1 | Breast Cancer | Positive | 191 | [10] |

Note: IC50 values can vary between studies due to differences in experimental conditions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's impact on HER2-positive cancer cell proliferation.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.

-

Objective: To quantify the dose-dependent effect of this compound on the proliferation and viability of HER2-positive cancer cell lines.

-

Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: HER2-positive cancer cells (e.g., BT-474, SK-BR-3) are seeded in 96-well plates at a predetermined density to ensure exponential growth during the assay period.

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, cells are treated with a serial dilution of this compound (e.g., 10-point titration) or a vehicle control (DMSO).

-

Incubation: Plates are incubated for a specified period, typically 72 to 96 hours, under standard cell culture conditions (37°C, 5% CO2).[3]

-

Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control wells, and IC50 values are calculated using non-linear regression analysis.

-

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the phosphorylation status of key proteins in the HER2 signaling pathway.

-

Objective: To determine the effect of this compound on the phosphorylation of HER2, HER3, Akt, and ERK.

-

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control for a specified duration (e.g., 2 hours). Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-HER2, p-Akt, p-ERK) and total protein as a loading control.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

-

Flow Cytometry for Cell Surface Receptor Expression

Flow cytometry can be used to quantify the expression levels of HER2 on the cell surface.

-

Objective: To quantify the cell surface expression of HER2 in different cancer cell lines.

-

Methodology:

-

Cell Preparation: Cells are harvested and washed with a staining buffer (e.g., PBS with 1% BSA).

-

Antibody Staining: Cells are incubated with a fluorescently labeled primary antibody specific for the extracellular domain of HER2. An isotype-matched control antibody is used to determine background fluorescence.

-

Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Data Analysis: The geometric mean fluorescence intensity (MFI) is calculated for the HER2-stained and isotype control samples. The MFI of the HER2-stained sample, after subtracting the background fluorescence, is proportional to the level of HER2 expression.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for preclinical evaluation of this compound and the logical relationship between its mechanism and cellular effects.

Preclinical Evaluation Workflow

Caption: A typical preclinical workflow for evaluating this compound.

Logical Relationship: Mechanism to Cellular Effect

Caption: The logical cascade from this compound's mechanism to cellular outcomes.

Conclusion

This compound is a highly selective and potent HER2 tyrosine kinase inhibitor that effectively suppresses the proliferation of HER2-positive cancer cells. Its mechanism of action is centered on the direct inhibition of HER2 kinase activity, leading to the blockade of the critical PI3K/Akt and MAPK signaling pathways. The preclinical data, supported by robust experimental methodologies, consistently demonstrate its dose-dependent anti-proliferative effects in various HER2-amplified cancer models, including those resistant to other HER2-targeted therapies. This in-depth technical guide provides a foundational understanding of this compound's core impact on cancer cell biology, which is essential for ongoing research and the development of next-generation targeted therapies. The continued investigation into the nuances of its activity, particularly in combination with other agents, holds significant promise for improving outcomes for patients with HER2-positive malignancies.[4][9][13]

References

- 1. What's the mechanism of action for this compound? [drugs.com]

- 2. onclive.com [onclive.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound and trastuzumab in HER2-mutated metastatic breast cancer: a phase 2 basket trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced anti-tumor effects by combination of this compound and radiation in HER2-overexpressing human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Overcoming Trastuzumab Resistance in HER2-Positive Breast Cancer: The Role of Tucatinib

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The development of HER2-targeted therapies, particularly the monoclonal antibody trastuzumab, has significantly improved outcomes for patients with HER2-positive breast cancer. However, a substantial number of patients either present with de novo resistance or develop acquired resistance to trastuzumab-based regimens, posing a significant clinical challenge. This technical guide delves into the molecular mechanisms of trastuzumab resistance and elucidates the pivotal role of tucatinib, a highly selective HER2 tyrosine kinase inhibitor (TKI), in overcoming this resistance. Through a comprehensive review of preclinical and clinical data, this document provides an in-depth understanding of this compound's mechanism of action, its synergistic effects in combination therapies, and the experimental basis for its clinical efficacy.

Mechanisms of Trastuzumab Resistance

Trastuzumab primarily functions by binding to the extracellular domain IV of the HER2 receptor, thereby inhibiting downstream signaling pathways and flagging cancer cells for antibody-dependent cell-mediated cytotoxicity (ADCC).[1] Resistance to trastuzumab can emerge through various mechanisms that bypass this blockade:

-

Receptor-Level Alterations:

-

p95HER2: The formation of a truncated HER2 receptor, known as p95HER2, which lacks the extracellular trastuzumab-binding domain but retains a constitutively active intracellular kinase domain, is a key mechanism of resistance.[2]

-

HER2 Mutations: Activating mutations in the HER2 kinase domain can lead to ligand-independent receptor activation, rendering trastuzumab ineffective.[3][4]

-

-

Signaling Pathway Aberrations:

-

PI3K/AKT/mTOR Pathway Activation: Upregulation of the PI3K/AKT signaling cascade, often through activating mutations in PIK3CA, can bypass the need for HER2-mediated signaling and promote cell survival and proliferation.[4][5]

-

Crosstalk with other Receptors: Increased signaling from other receptor tyrosine kinases, such as EGFR or HER3, can compensate for HER2 inhibition by trastuzumab.[6][7]

-

This compound: A Highly Selective HER2 Tyrosine Kinase Inhibitor

This compound is an oral, reversible, and highly selective small-molecule inhibitor of the HER2 tyrosine kinase.[1][8] Its mechanism of action directly addresses key drivers of trastuzumab resistance.

Mechanism of Action

Unlike broader-spectrum TKIs such as lapatinib and neratinib, which also inhibit EGFR, this compound exhibits exceptional selectivity for HER2.[1][8] This high selectivity is attributed to its unique binding to the intracellular kinase domain of HER2, leading to potent inhibition of HER2 autophosphorylation and the subsequent blockade of downstream PI3K/AKT and MAPK signaling pathways.[5][8][9] This targeted action minimizes off-target effects commonly associated with EGFR inhibition, such as rash and diarrhea.[10]

A key feature of this compound is its ability to inhibit the kinase activity of both the full-length HER2 receptor and the truncated p95HER2 isoform.[11] By targeting the intracellular domain, this compound effectively circumvents resistance mediated by the loss of the trastuzumab-binding site.

Synergy with Trastuzumab

Preclinical and clinical studies have demonstrated a strong synergistic effect when this compound is combined with trastuzumab.[5][8] While trastuzumab acts on the extracellular domain, this compound inhibits the intracellular kinase activity. This "dual HER2 blockade" results in a more complete and sustained inhibition of HER2 signaling than either agent alone.[12][13] This combination has been shown to induce a more profound blockade of the PI3K/AKT pathway and enhance the induction of apoptosis.[5][8]

Preclinical Evidence

In vitro and in vivo preclinical studies have provided a robust rationale for the clinical development of this compound in trastuzumab-resistant settings.

In Vitro Studies

This compound has demonstrated potent antiproliferative activity in HER2-amplified breast cancer cell lines, including those with acquired resistance to trastuzumab.[5]

| Cell Line | This compound IC50 (nmol/L) | Lapatinib IC50 (nmol/L) | Neratinib IC50 (nmol/L) | Reference |

| BT-474 (Parental) | 7 | 46 | 2 | [8] |

| BT-474-TR (Trastuzumab-Resistant) | Similar to parental | Not specified | Not specified | [5] |

| SK-BR-3 (Parental) | Not specified | Not specified | Not specified | [5] |

| SK-BR-3-TR (Trastuzumab-Resistant) | Similar to parental | Not specified | Not specified | [5] |

Table 1: Comparative IC50 Values of HER2-Targeted TKIs in HER2+ Breast Cancer Cell Lines

As shown in Table 1, this compound potently inhibits HER2 phosphorylation with an IC50 of 7 nmol/L in the BT-474 cell line.[8] Importantly, its activity is maintained in trastuzumab-resistant cell lines (BT-474-TR and SK-BR-3-TR), where resistance is driven by the upregulation of PI3K/AKT signaling.[5] Treatment with this compound in these resistant cells leads to a block in HER2, HER3, and EGFR phosphorylation, inhibition of downstream signaling, and induction of apoptosis.[5]

In Vivo Studies

Xenograft models have further substantiated the efficacy of this compound in overcoming trastuzumab resistance.

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions | Partial Regressions | Reference |

| BT-474 (HER2+) | This compound | Significant | Not specified | Not specified | [8] |

| BT-474 (HER2+) | Trastuzumab | Significant | Not specified | Not specified | [8] |

| BT-474 (HER2+) | This compound + Trastuzumab | Significant (P < 0.0001 vs single agents) | 10/12 | 1/12 | [8] |

| SUM-190PT (HER2+) | This compound | Significant | Not specified | Not specified | [5] |

| SUM-190PT (HER2+) | Trastuzumab | Significant | Not specified | Not specified | [5] |

| SUM-190PT (HER2+) | This compound + Trastuzumab | Increased over single agents | Not specified | Not specified | [5] |

| L755S-mutant PDX | This compound + Trastuzumab | Induces regressions in 2 of 3 models | Not specified | Not specified | [3] |

Table 2: In Vivo Efficacy of this compound Monotherapy and Combination Therapy

In the BT-474 xenograft model, the combination of this compound and trastuzumab resulted in a statistically significant improvement in tumor growth inhibition compared to either agent alone, leading to 10 complete and 1 partial regression in 12 mice.[8] Similar enhanced activity was observed in the SUM-190PT xenograft model.[5] Furthermore, in patient-derived xenograft (PDX) models harboring the HER2-L755S mutation, which confers resistance to trastuzumab and lapatinib, the combination of this compound and trastuzumab induced tumor regressions.[3]

Clinical Evidence: The HER2CLIMB Trial

The pivotal phase II HER2CLIMB trial (NCT02614794) provided definitive clinical evidence for the efficacy of this compound in heavily pretreated patients with HER2-positive metastatic breast cancer, including those with brain metastases, who had prior treatment with trastuzumab, pertuzumab, and ado-trastuzumab emtansine (T-DM1).[10][14][15]

| Endpoint | This compound + Trastuzumab + Capecitabine | Placebo + Trastuzumab + Capecitabine | Hazard Ratio (95% CI) | P-value | Reference |

| Progression-Free Survival (PFS) at 1 year | 33.1% | 12.3% | 0.54 (0.42 - 0.71) | <0.001 | [16] |

| Overall Survival (OS) at 2 years | 44.9% | 26.6% | 0.66 (0.50 - 0.88) | 0.0048 | [3][16] |

| PFS in patients with brain metastases at 1 year | 24.9% | 0% | 0.48 (0.34 - 0.69) | <0.001 | [16][17] |

| Median OS in patients with brain metastases | 21.6 months | 12.5 months | Not specified | - | [15] |

Table 3: Key Efficacy Outcomes from the HER2CLIMB Trial

The addition of this compound to trastuzumab and capecitabine significantly improved both progression-free survival and overall survival.[3][16] Notably, the trial demonstrated unprecedented efficacy in patients with brain metastases, a common and challenging complication of advanced HER2-positive breast cancer.[15][16][17] This is attributed to this compound's ability to cross the blood-brain barrier.[17]

Experimental Protocols

In Vitro Proliferation Assay

-

Objective: To determine the concentration of this compound required to inhibit cell growth (IC50).

-

Methodology:

-

HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3, and their trastuzumab-resistant derivatives) are seeded in 48-well plates at a density optimized for 6-day growth.[5]

-

After 24 hours, baseline cell counts are performed.[5]

-

Cells are treated with a serial dilution of this compound (e.g., six 1:5 dilutions starting at 10 µmol/L).[5]

-

After a 6-day incubation period, cells are counted using an automated cell counter.[5]

-

IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To assess the effect of this compound on the phosphorylation of HER2 and downstream signaling proteins.

-

Methodology:

-

Trastuzumab-resistant cells (e.g., BT-474-TR) are treated with a specific concentration of this compound (e.g., 200 nmol/L) for various time points.[5]

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are probed with primary antibodies specific for phosphorylated and total forms of HER2, HER3, EGFR, AKT, and ERK.[5]

-

Following incubation with secondary antibodies, protein bands are visualized using a chemiluminescence detection system.

-

Cell Line Xenograft Studies

-

Objective: To evaluate the in vivo antitumor activity of this compound alone and in combination with trastuzumab.

-

Methodology:

-

HER2-positive breast cancer cells (e.g., BT-474) are subcutaneously implanted into immunocompromised mice.[8]

-

When tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, this compound, trastuzumab, or the combination of this compound and trastuzumab.[8]

-

This compound is administered orally (e.g., daily or twice daily), and trastuzumab is administered intraperitoneally (e.g., weekly).[8]

-

Tumor volumes are measured regularly (e.g., twice weekly) for a defined period (e.g., 21 days).[8]

-

Tumor growth inhibition, partial regressions, and complete regressions are assessed at the end of the study.[8]

-

Visualizing the Molecular Landscape

Signaling Pathways

Caption: HER2 signaling pathways and points of inhibition by trastuzumab and this compound.

Experimental Workflow

Caption: Workflow for a preclinical cell line-derived xenograft study.

Logical Relationship

Caption: How this compound's mechanism overcomes key trastuzumab resistance pathways.

Conclusion

This compound represents a significant advancement in the treatment of HER2-positive breast cancer, particularly in the context of trastuzumab resistance. Its high selectivity for the HER2 kinase, coupled with its ability to inhibit signaling from both full-length and truncated HER2 receptors, provides a potent mechanism to overcome common resistance pathways. The robust preclinical data, culminating in the practice-changing results of the HER2CLIMB trial, firmly establish the combination of this compound with trastuzumab and chemotherapy as a new standard of care for patients with heavily pretreated, advanced HER2-positive breast cancer, including those with challenging brain metastases. The continued investigation of this compound in earlier lines of therapy and in combination with other novel agents holds promise for further improving outcomes for this patient population.

References

- 1. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treating Advanced Unresectable or Metastatic HER2-Positive Breast Cancer: A Spotlight on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Overcoming Resistance to HER2-Directed Therapies in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Resistance to Anti-HER2 Therapies in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. drugs.com [drugs.com]

- 10. onclive.com [onclive.com]

- 11. Novel Therapies and Strategies to Overcome Resistance to Anti-HER2-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound has Selective Activity in HER2-Positive Cancers and Significant Combined Activity with Approved and Novel Breast Cancer-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and Trastuzumab for Previously Treated Human Epidermal Growth Factor Receptor 2–Positive Metastatic Biliary Tract Cancer (SGNTUC-019): A Phase II Basket Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Combination Extends Survival in HER2-Positive Metastatic Breast Cancer, Including Patients With Brain Metastases - The ASCO Post [ascopost.com]

- 15. New Treatments Emerge for Metastatic HER2+ Breast Cancer - NCI [cancer.gov]

- 16. This compound for Metastatic Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 17. This compound and Trastuzumab Deruxtecan Show Promise in HER2+ Breast Cancer - Cancer Commons [cancercommons.org]

An In-depth Technical Guide on the Molecular Basis for Tucatinib Synergy with Trastuzumab

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the synergistic anti-tumor activity of tucatinib in combination with trastuzumab in HER2-positive cancers.

Introduction: Targeting the HER2 Pathway

The human epidermal growth factor receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that plays a crucial role in cell growth, differentiation, and survival.[1] In approximately 20% of breast cancers and certain other solid tumors like gastric, colorectal, and esophageal cancers, the ERBB2 gene is amplified, leading to HER2 overexpression.[1][2] This overexpression drives tumor progression and is a key therapeutic target.

The synergy between this compound and trastuzumab stems from their distinct and complementary mechanisms of action, targeting the HER2 receptor at both the extracellular and intracellular domains.[3] This dual blockade leads to a more profound and durable inhibition of oncogenic signaling than either agent can achieve alone.[4]

Mechanisms of Action

This compound is an oral, reversible, and highly selective small-molecule inhibitor of the HER2 tyrosine kinase domain.[5][6] Its key features include:

-

High Selectivity: this compound exhibits exceptional selectivity for HER2 over other members of the HER family, particularly the epidermal growth factor receptor (EGFR), with a greater than 1,000-fold increase in potency for HER2 in cellular signaling assays.[2] This specificity minimizes off-target effects commonly associated with less selective tyrosine kinase inhibitors (TKIs).[6]

-

Intracellular Blockade: By binding to the ATP-binding site of the intracellular kinase domain of HER2, this compound prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[7][8]

-

Inhibition of Downstream Signaling: this compound potently inhibits the two major signaling cascades downstream of HER2: the RAS/MAPK and the PI3K/AKT pathways, which are critical for cell proliferation and survival.[2][5]

Trastuzumab is a humanized monoclonal antibody that targets the extracellular domain IV of the HER2 receptor.[9][10] Its anti-tumor activity is multifaceted and includes:

-

Inhibition of Receptor Dimerization: Trastuzumab is thought to inhibit the ligand-independent homodimerization of HER2, a key step in its activation.[9][11]

-

Receptor Downregulation: Treatment with trastuzumab leads to the downregulation of the HER2 receptor.[11]

-

Prevention of Extracellular Domain Cleavage: It blocks the proteolytic cleavage of the HER2 extracellular domain, a process that can lead to a constitutively active form of the receptor.[11][12]

-

Immune-Mediated Cytotoxicity: By flagging HER2-overexpressing cells, trastuzumab recruits immune effector cells, such as natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC).[11][12]

-

Inhibition of Angiogenesis: In vivo, trastuzumab has been shown to inhibit the formation of new blood vessels.[13]

The Molecular Basis of Synergy

The combination of this compound and trastuzumab results in a synergistic anti-tumor effect through several key mechanisms:

-

Comprehensive Pathway Inhibition: While trastuzumab primarily acts on the extracellular aspects of HER2 signaling, this compound blocks the intracellular kinase activity. This dual blockade provides a more complete shutdown of the HER2 signaling axis than either drug alone.[4] Preclinical studies have shown that the combination leads to enhanced and prolonged inhibition of the PI3K/AKT and MAPK signaling pathways.[4]

-

Overcoming Trastuzumab Resistance: A significant mechanism of resistance to trastuzumab involves the continued activation of the intracellular PI3K/AKT pathway.[14][15] By directly inhibiting the HER2 kinase that drives this pathway, this compound can restore sensitivity to trastuzumab in resistant cells.[16]

-

Enhanced Apoptosis: The combination of this compound and trastuzumab has been shown to additively induce apoptosis (programmed cell death) in HER2-driven breast cancer cell lines.[2][4]

-

Stabilization of HER2 at the Cell Surface: Mechanistically, this compound, as a reversible TKI, has been shown to reduce the ubiquitination of the HER2 receptor.[17] This leads to an increase in inactive HER2 molecules at the cell surface, which may enhance the efficacy of antibody-based therapies like trastuzumab that target the extracellular domain.[17]

Quantitative Data on Synergy

The synergistic activity of this compound and trastuzumab has been demonstrated in both preclinical models and clinical trials.

| Study Type | Model/Patient Population | Key Findings | Reference |

| Preclinical (In Vitro) | HER2-amplified breast cancer cell lines (e.g., BT-474) | Additive inhibition of HER2 signaling (p-AKT, p-ERK) and induction of apoptosis (caspase-3/7 activity). | [2][4] |

| Preclinical (In Vivo) | Patient-derived xenograft models (breast and gastric cancer) | The combination resulted in significantly greater tumor regression compared to either agent alone. | [4] |

| Phase 2 (MOUNTAINEER) | Previously treated HER2-positive metastatic colorectal cancer | Confirmed objective response rate (ORR) of 38.1%; median duration of response (DOR) of 12.4 months. | [18][19] |

| Phase 2 (SGNTUC-019) | Heavily pretreated patients with HER2-mutated metastatic breast cancer | ORR of 41.9%; median DOR of 12.6 months; median progression-free survival (PFS) of 9.5 months. | [20][21] |

| Phase 1b | HER2-positive metastatic breast cancer | The combination with ado-trastuzumab emtansine (T-DM1) showed acceptable toxicity and preliminary antitumor activity. | [22] |

| Phase 1 (Brain Metastases) | HER2-positive breast cancer with brain metastases | The combination was tolerable and showed preliminary efficacy. | [23] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of key experimental protocols.

-

Objective: To determine the effect of this compound, trastuzumab, and their combination on the growth of HER2-positive cancer cells.

-

Methodology:

-

HER2-amplified cell lines (e.g., BT-474, SK-BR-3) are seeded in 96-well plates.

-

Cells are treated with a dose range of this compound, trastuzumab, or the combination at a constant ratio.

-

After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or MTS/MTT assays which measure metabolic activity.

-

Dose-response curves are generated, and IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated.

-

Synergy is quantified using models like the Loewe additivity or Bliss independence models, often calculated with software like CompuSyn.[24][25]

-

-

Objective: To measure the phosphorylation status of HER2 and downstream signaling proteins (e.g., AKT, ERK).

-

Methodology:

-

Cells are treated with the drugs for a short period (e.g., 2 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are incubated with primary antibodies specific for total and phosphorylated forms of HER2, HER3, AKT, ERK, and MEK.

-

After incubation with secondary antibodies, protein bands are visualized and quantified using chemiluminescence.

-

-

Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.

-

Methodology:

-

HER2-positive tumor cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, this compound alone, trastuzumab alone, and the combination.

-

This compound is typically administered orally, while trastuzumab is given via intraperitoneal or intravenous injection.

-

Tumor volumes are measured regularly (e.g., twice weekly) with calipers.

-

At the end of the study, tumors are excised and can be used for further analysis (e.g., western blotting, immunohistochemistry).

-

Efficacy is assessed by comparing tumor growth inhibition between the treatment groups.[26]

-

Visualizations of Pathways and Workflows

Caption: Dual blockade of the HER2 signaling pathway by trastuzumab and this compound.

Caption: Workflow for preclinical evaluation of this compound and trastuzumab synergy.

Conclusion

The synergy between this compound and trastuzumab is a prime example of rational drug combination in oncology. By targeting the same critical oncogenic driver, HER2, through two distinct and complementary mechanisms, the combination achieves a more comprehensive and durable blockade of tumor-promoting signals. This dual-targeting strategy not only enhances direct anti-tumor activity but also provides a potent means to overcome mechanisms of resistance to single-agent HER2-targeted therapy. The robust preclinical data and compelling clinical trial results underscore the power of this approach in improving outcomes for patients with HER2-positive malignancies.

References

- 1. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Application of this compound and Trastuzumab: Dual Anti HER2 Therapy Against HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

- 6. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. onclive.com [onclive.com]